

An In-depth Technical Guide to the Physicochemical Properties of (S)-AZD0022

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Compound of Interest

Compound Name: (S)-AZD0022

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This technical guide provides a comprehensive overview of the core physicochemical properties of **(S)-AZD0022**, a selective and orally active inhibitor of the KRASG12D mutant protein.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

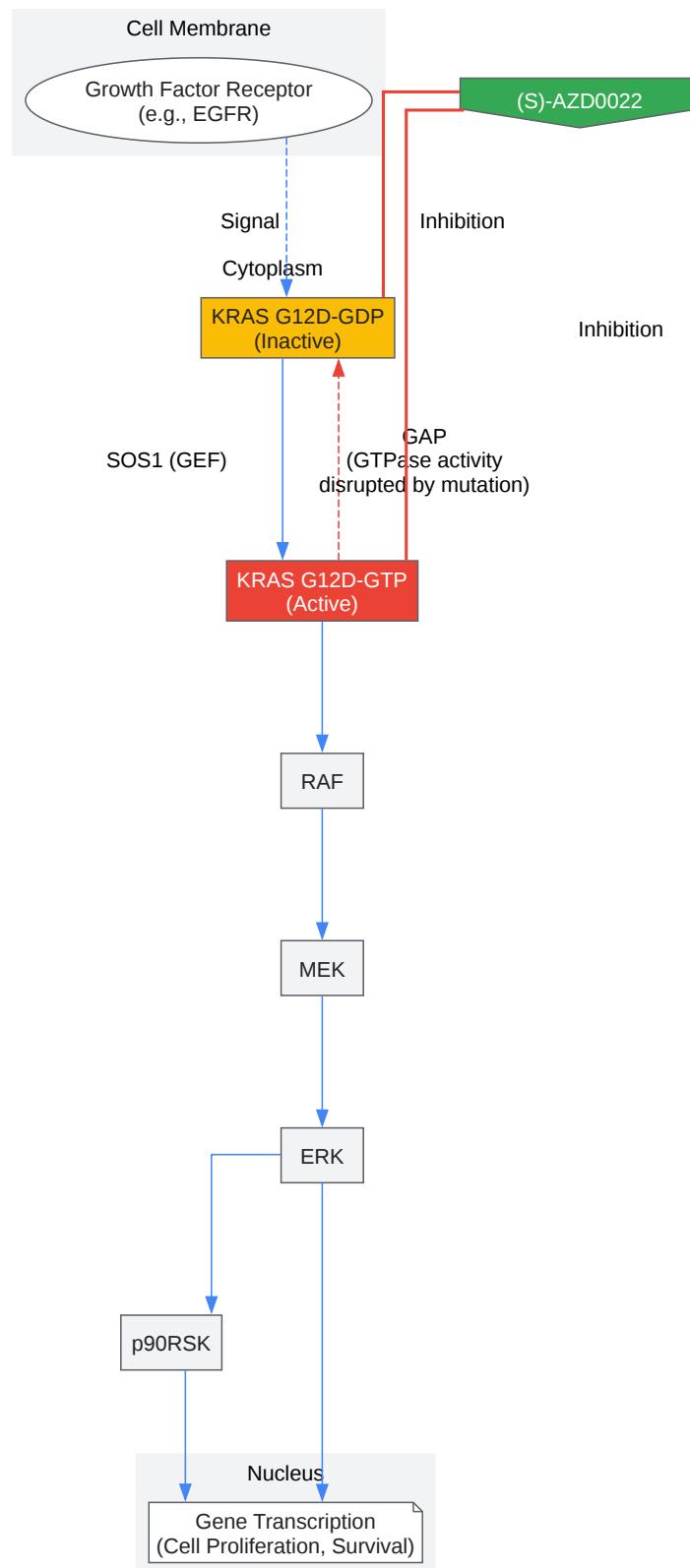
(S)-AZD0022 is a small molecule inhibitor with physicochemical characteristics that support its oral bioavailability.^{[3][4]} The preclinical pharmacokinetic properties of AZD0022 are defined by its molecular weight, extensive lipophilicity, and dibasic nature.^{[3][5]}

Property	Value	Source(s)
IUPAC Name	(R)-4-(4-((1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-amine	[1][6]
Chemical Formula	C ₃₄ H ₃₀ F ₄ N ₆ O	[1][6][7]
Molecular Weight	614.64 g/mol	[1][2][8]
CAS Number	2958627-18-2	[1][6]
Appearance	Solid powder	[1]
Purity	>99% by HPLC	[1]
pKa	8.4 and 7.4 (dibasic)	[3][4][5]
LogP	6.0	[4]
LogD at pH 7.4	2.5	[3][4][5]
Thermodynamic Solubility	207 μM	[4]
Solubility in DMSO	80 mg/mL (130.16 mM)[8], 100 mg/mL (162.70 mM)[9][10]	[8][9][10]

Mechanism of Action and Signaling Pathway

AZD0022 is a selective, reversible, and orally active inhibitor of KRASG12D.[8] The KRASG12D mutation disrupts the GTPase activity of the KRAS protein, leading to elevated levels of its active, GTP-bound state.[11] This results in the deregulated activation of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[11] AZD0022 exhibits high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms of KRASG12D, while showing selectivity over wild-type KRAS.[11] By inhibiting the function of the mutated KRASG12D protein, AZD0022 aims to interrupt these oncogenic signals.[12][13]

The inhibition of this pathway can be monitored by measuring the levels of downstream effectors such as phospho-ERK (p-ERK) and phospho-RSK (pRSK).[5][12]



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Caption: KRAS Signaling Pathway and **(S)-AZD0022** Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of **(S)-AZD0022**'s properties and efficacy.

- **In Vitro Stock Solution Preparation:** To prepare stock solutions, **(S)-AZD0022** powder is dissolved in Dimethyl Sulfoxide (DMSO).[1][9] For a concentration of 100 mg/mL (162.70 mM), ultrasonic agitation is recommended to aid dissolution.[9][10] It is important to use newly opened DMSO as it is hygroscopic, which can significantly impact solubility.[9]
- **In Vivo Formulation:** For animal studies, specific formulations are required to ensure bioavailability. Two described protocols are:
 - A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
 - A solution of 10% DMSO and 90% Corn Oil.[9] In both cases, solvents should be added one by one to achieve a clear solution with a solubility of at least 2.5 mg/mL (4.07 mM).[9][14] Gentle heating and/or sonication can be used if precipitation occurs.[9] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. [9]

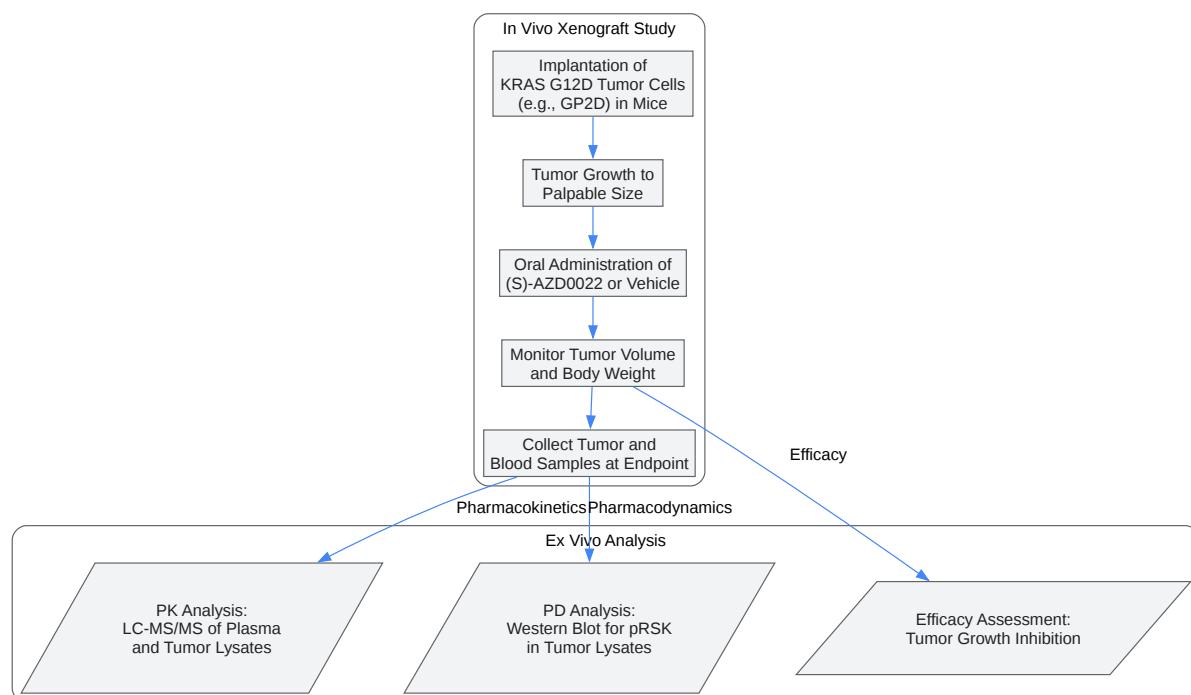
The objective of pharmacokinetic studies is to determine the absorption, distribution, metabolism, and excretion (ADME) of **(S)-AZD0022**.

- **Sample Collection:** Plasma and tumor concentrations are measured following oral administration in animal models (e.g., mice and dogs).[3][5]
- **Extraction:** Standard extraction techniques are employed to isolate the compound from the biological matrices.[5]
- **Quantitation:** Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the quantitative analysis of AZD0022 concentrations in plasma and tumor tissues.[5] Preclinical studies have shown that AZD0022 undergoes time-dependent partitioning into red

blood cells, suggesting that whole blood may be the most representative matrix for PK analysis.[3][5]

Pharmacodynamic studies assess the effect of **(S)-AZD0022** on its intended target and downstream signaling pathways in tumor tissues.

- Model System: Nude mice implanted with human tumor xenografts (e.g., GP2D model) are used.[5]
- Treatment: Mice are treated with **(S)-AZD0022** over a range of doses (e.g., 10, 50, and 150 mg/kg BID) for a specified duration, such as seven days.[9][14]
- Target Modulation Assessment: The inhibition of downstream signaling is assessed by measuring the levels of phosphorylated Ribosomal S6 Kinase (pRSK).[3][5]
- Method: Western blot analysis is performed on protein lysates from the collected tumor tissues to quantify the levels of pRSK relative to total RSK or a loading control.[5] A significant reduction in pRSK levels indicates effective target engagement and pathway inhibition.[9][14]

[Click to download full resolution via product page](#)**Caption:** Preclinical Experimental Workflow for **(S)-AZD0022**.

Conclusion

(S)-AZD0022 is a potent and selective oral inhibitor of KRASG12D with physicochemical properties conducive to clinical development.[11] Its mechanism of action involves the direct inhibition of both the active and inactive forms of the mutant KRAS protein, leading to the suppression of downstream oncogenic signaling.[11] The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of **(S)-AZD0022**, demonstrating its ability to achieve significant tumor exposure and target modulation in xenograft models.[9][14] These findings support the ongoing clinical investigation of **(S)-AZD0022** as a potential therapeutic agent for patients with KRASG12D-mutated solid tumors.[11][15]

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References

- 1. ChemGood [chemgood.com]
- 2. abmole.com [abmole.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AstraZeneca's AZD-0022 solid preclinical results support further development | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. AZD-0022 - Chemietek [chemietek.com]
- 8. AZD0022 | Orally available KRAS G12D inhibitor | Antitumor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. trial.medpath.com [trial.medpath.com]
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